tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate
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Overview
Description
tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate is an organic compound with the molecular formula C₁₇H₂₃NO₃. It is a white powder often used in organic synthesis and various chemical reactions. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanone with tert-butyl isocyanate in the presence of a base. The reaction is typically carried out in an organic solvent such as diethyl ether at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s stability and reactivity allow it to participate in various biochemical reactions, influencing enzyme activity and protein interactions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate include:
- tert-Butyl (4-oxocyclohexyl)carbamate
- tert-Butyl (3-oxocyclohexyl)carbamate
- tert-Butyl 3-oxocyclopentylcarbamate
- (S)-tert-Butyl (3-oxocyclopentyl)carbamate
- ®-tert-Butyl (3-oxocyclopentyl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications.
Biological Activity
tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, a cyclohexyl moiety with an oxo group, and a phenyl ring. Its structural formula can be represented as follows:
This configuration contributes to its stability and reactivity in biochemical environments, allowing it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It influences enzyme activity and protein interactions, which are critical for various cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
- Protein Interaction : By binding to specific proteins, it can modulate their activity, impacting signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. For example, it has been evaluated against various colorectal cancer cell lines, demonstrating selective cytotoxicity against those with specific mutations .
- Antimicrobial Activity : The compound has also been investigated for its potential antimicrobial effects. Its structural features may allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- Colon Cancer Cell Line Study :
-
In Vitro Antimicrobial Testing :
- Objective : To evaluate the antimicrobial properties against various pathogens.
- Findings : The compound demonstrated moderate antibacterial activity against Gram-positive bacteria, suggesting further exploration into its potential as an antimicrobial agent.
- Mechanistic Studies :
Data Tables
The following table summarizes the biological activities and findings related to this compound:
Properties
IUPAC Name |
tert-butyl N-[4-(4-oxocyclohexyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-14-8-4-12(5-9-14)13-6-10-15(19)11-7-13/h4-5,8-9,13H,6-7,10-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIHCTRYKUFLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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